![molecular formula C9H12N2OS B2391174 1-Allyl-3-(furan-2-ylmethyl)thiourea CAS No. 324057-27-4](/img/structure/B2391174.png)
1-Allyl-3-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thioureas can be synthesized through various methods. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Chemical Reactions Analysis
Thioureas have been the subject of extensive study in coordination chemistry . They are known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties . They have been used in the fight against bacterial strain-caused infections . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Anti-Ulcer Medication
Furan has been found to have anti-ulcer properties . This makes it a potential candidate for the development of new anti-ulcer medications.
Diuretic Medication
Furan has also been used as a diuretic . This could potentially be another area of application for “1-Allyl-3-(furan-2-ylmethyl)thiourea”.
Muscle Relaxant
Furan has been found to have muscle relaxant properties . This could potentially lead to the development of new muscle relaxant medications.
Anti-Inflammatory, Analgesic, and Antidepressant Medication
Furan has been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “1-Allyl-3-(furan-2-ylmethyl)thiourea” could potentially be used in the development of new medications for these conditions.
Coordination Chemistry
Thioureas have been the subject of extensive study in coordination chemistry . They have multiple binding sites which make them flexible ligands for complexation with transition metals .
Pharmaceuticals
Thioureas have been used in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .
Safety and Hazards
Future Directions
Thioureas have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of thioureas, including 1-Allyl-3-(furan-2-ylmethyl)thiourea.
Mechanism of Action
Mode of Action
The exact mode of action of 1-Allyl-3-(furan-2-ylmethyl)thiourea Given its structural similarity to other thiourea compounds, it may interact with its targets via nucleophilic substitution reactions
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-3-(furan-2-ylmethyl)thiourea As a small, organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration . Its distribution, metabolism, and excretion patterns remain to be determined.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-5-10-9(13)11-7-8-4-3-6-12-8/h2-4,6H,1,5,7H2,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBFUJAOSAQUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(furan-2-ylmethyl)thiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.